molecular formula C13H15N3O3 B13061986 N'-2-Hexen-1-ylidene-4-nitrobenzohydrazide

N'-2-Hexen-1-ylidene-4-nitrobenzohydrazide

Cat. No.: B13061986
M. Wt: 261.28 g/mol
InChI Key: MOMJYOVIQDZCIE-ONKXOGLGSA-N
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Description

N’-2-Hexen-1-ylidene-4-nitrobenzohydrazide is an organic compound with the molecular formula C13H15N3O3. It is a derivative of benzohydrazide, characterized by the presence of a nitro group at the 4-position of the benzene ring and a hexenylidene group at the nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-2-Hexen-1-ylidene-4-nitrobenzohydrazide typically involves the condensation reaction between 4-nitrobenzohydrazide and 2-hexenal. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to promote the formation of the desired product, which is then purified by recrystallization .

Industrial Production Methods

While specific industrial production methods for N’-2-Hexen-1-ylidene-4-nitrobenzohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N’-2-Hexen-1-ylidene-4-nitrobenzohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N’-2-Hexen-1-ylidene-4-nitrobenzohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of N’-2-Hexen-1-ylidene-4-nitrobenzohydrazide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to antimicrobial effects. The compound may also inhibit specific enzymes or disrupt cellular processes, contributing to its biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-2-Hexen-1-ylidene-4-nitrobenzohydrazide is unique due to the presence of the hexenylidene group, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C13H15N3O3

Molecular Weight

261.28 g/mol

IUPAC Name

N-[(E)-[(E)-hex-2-enylidene]amino]-4-nitrobenzamide

InChI

InChI=1S/C13H15N3O3/c1-2-3-4-5-10-14-15-13(17)11-6-8-12(9-7-11)16(18)19/h4-10H,2-3H2,1H3,(H,15,17)/b5-4+,14-10+

InChI Key

MOMJYOVIQDZCIE-ONKXOGLGSA-N

Isomeric SMILES

CCC/C=C/C=N/NC(=O)C1=CC=C(C=C1)[N+](=O)[O-]

Canonical SMILES

CCCC=CC=NNC(=O)C1=CC=C(C=C1)[N+](=O)[O-]

Origin of Product

United States

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